molecular formula C18H20N2O B2939831 1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 887348-77-8

1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2939831
CAS No.: 887348-77-8
M. Wt: 280.371
InChI Key: DDSOKZPFZVUEOW-UHFFFAOYSA-N
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Description

1-{1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a benzimidazole derivative characterized by a 1,3-benzodiazole core substituted at the 1-position with a (2-methylphenyl)methyl group and at the 2-position with a propan-1-ol moiety. Benzimidazoles are heterocyclic compounds with broad applications in medicinal chemistry, including anticancer, antimicrobial, and antifungal activities . The propanol substituent likely enhances solubility and hydrogen-bonding capacity, while the aromatic (2-methylphenyl) group may influence lipophilicity and receptor binding.

Properties

IUPAC Name

1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-17(21)18-19-15-10-6-7-11-16(15)20(18)12-14-9-5-4-8-13(14)2/h4-11,17,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSOKZPFZVUEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzyl chloride with 1H-1,3-benzodiazole under basic conditions to form the intermediate product. This intermediate is then subjected to a Grignard reaction with propanal to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-{1-[(2-Hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol

  • Structure: Features a benzimidazole core with a (2-hydroxyphenyl)methyl group at position 1 and a phenol group at position 2.
  • Molecular Formula : C20H16N2O2
  • Molecular Weight : 316.35 g/mol
  • Higher molecular weight due to additional aromatic substituents.

1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol

  • Structure: Substituted at position 2 with an amino-propanol group.
  • Molecular Formula : C10H13N3O
  • Molecular Weight : 191.23 g/mol
  • Key Differences: The amino group replaces the (2-methylphenyl)methyl substituent, reducing steric bulk and altering electronic properties. Lower molecular weight and simpler structure may improve synthetic accessibility.

Albendazole Sulphone

  • Structure : Benzimidazole core with a propane-sulfonyl group and carbamate substituent.
  • Molecular Formula : C12H15N3O4S
  • Molecular Weight : 297.33 g/mol
  • Key Differences: The sulfonyl group increases electronegativity and metabolic stability compared to the propanol group. Structural complexity may enhance antifungal activity, as seen in related triazole derivatives .

Schiff Base-Linked 1,2,3-Triazole Derivatives (Compounds 74 and 75)

  • Structure : Triazole cores with fluorophenyl or chlorophenyl substituents.
  • Molecular Formula :
    • Compound 74: C19H17FN4O2
    • Compound 75: C19H17ClN4O2
  • Fluorine and chlorine atoms enhance cytotoxicity via halogen bonding.
  • Research Findings :
    • Demonstrated IC50 values of 45.1 µM (74) and 78.9 µM (75) against A549 lung cancer cells, highlighting substituent-dependent activity .

Data Table: Structural and Molecular Comparisons

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Benzimidazole (2-Methylphenyl)methyl (1), propan-1-ol (2) C18H20N2O (est.) 282 (est.) Enhanced solubility via propanol
3-{1-[(2-Hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol Benzimidazole (2-Hydroxyphenyl)methyl (1), phenol (2) C20H16N2O2 316.35 High polarity, crystallographically stable
1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol Benzimidazole Amino-propanol (2) C10H13N3O 191.23 Simplified structure, potential bioactivity
Albendazole Sulphone Benzimidazole Propane-sulfonyl, carbamate C12H15N3O4S 297.33 Antifungal, sulfonyl-enhanced stability
Compound 74 (Triazole Derivative) Triazole Fluorophenyl, Schiff base C19H17FN4O2 364.36 Cytotoxic (IC50 = 45.1 µM)

Biological Activity

Chemical Structure and Properties

The chemical structure of 1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can be summarized as follows:

  • Molecular Formula : C_{15}H_{17}N_{3}
  • Molecular Weight : 237.30 g/mol
  • CAS Number : 141472-90-4

The presence of the benzodiazole moiety in the structure contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing benzodiazole structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

In a study conducted on various cancer cell lines, the compound demonstrated potent cytotoxic effects. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the low micromolar range, indicating strong efficacy against cancer cells. The study highlighted that the compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it exhibits significant antibacterial and antifungal activities.

Research Findings: Antimicrobial Efficacy

A comparative analysis against standard antibiotics revealed that the compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents.

Neuroprotective Effects

The neuroprotective potential of benzodiazole derivatives has also been explored. The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

The neuroprotective effects are thought to be mediated through the modulation of antioxidant enzyme activities and inhibition of inflammatory pathways. In vitro studies indicated a reduction in reactive oxygen species (ROS) levels in neuronal cultures treated with the compound.

Data Summary Table

Biological ActivityMechanismIC50/MIC ValuesReference
AnticancerApoptosis inductionLow micromolar[Research Study 1]
AntimicrobialInhibition of bacterial growthComparable to antibiotics[Research Study 2]
NeuroprotectiveModulation of oxidative stressSignificant reduction in ROS[Research Study 3]

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